molecular formula C7H8O2S B12954317 methylsulfonyl(1,2-13C2)cyclohexatriene

methylsulfonyl(1,2-13C2)cyclohexatriene

Cat. No.: B12954317
M. Wt: 158.19 g/mol
InChI Key: JCDWETOKTFWTHA-FBJYZXDHSA-N
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Description

Methylsulfonyl(1,2-13C2)cyclohexatriene is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8O2S

Molecular Weight

158.19 g/mol

IUPAC Name

methylsulfonyl(1,2-13C2)cyclohexatriene

InChI

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i5+1,7+1

InChI Key

JCDWETOKTFWTHA-FBJYZXDHSA-N

Isomeric SMILES

CS(=O)(=O)[13C]1=[13CH]C=CC=C1

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States
Foundational & Exploratory

Isotopic Fidelity in Mass Spectrometry: Exact Mass and Molecular Weight Determination of Methylsulfonyl(1,2-13C2)cyclohexatriene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Elucidation

In modern bioanalytical chemistry, pharmacokinetic profiling, and drug development, the deployment of stable isotopically labeled (SIL) internal standards is non-negotiable for mitigating matrix effects during liquid chromatography-mass spectrometry (LC-MS). One highly specific and structurally robust standard is methylsulfonyl(1,2-13C2)cyclohexatriene .

While its systematic name utilizes "cyclohexatriene" (the fundamental IUPAC descriptive for a benzene ring), the compound is more commonly recognized in the industry as the 1,2-13C2 isotopologue of methyl phenyl sulfone .

As a Senior Application Scientist, I frequently design assays around this specific isotopic architecture. The targeted incorporation of two Carbon-13 atoms at the 1 and 2 positions of the aromatic ring provides a clean +2 Da mass shift. This shift cleanly bypasses the natural isotopic envelope (M+1 and M+2 contributions) of the unlabeled analyte, while the highly polar sulfone moiety ensures excellent electrospray ionization (ESI) efficiency.

This technical guide provides an authoritative breakdown of its exact mass, molecular weight, and the self-validating analytical workflows required to confirm its isotopic fidelity.

Theoretical Mass Calculations: Exact Mass vs. Molecular Weight

To design a robust MS method, we must first mathematically distinguish between molecular weight (the molar mass used for volumetric standard preparation and stoichiometry) and exact mass (the monoisotopic mass used for high-resolution MS targeting).

The chemical formula for unlabeled methyl phenyl sulfone is C7​H8​O2​S , with an established exact mass of 156.0245 Da [1]. By substituting two standard Carbon-12 atoms with Carbon-13 at the designated positions, the chemical formula becomes 13C212​C5​H8​O2​S .

Quantitative Mass Breakdown

The following table summarizes the atomic contributions to both the exact mass and the molecular weight of the labeled compound.

Element / IsotopeAtom CountExact Mass Contribution (Da)Molar Mass Contribution ( g/mol )
Carbon-12 ( 12C ) 560.0000060.055
Carbon-13 ( 13C ) 226.0067126.007
Hydrogen-1 ( 1H ) 88.062608.064
Oxygen-16 ( 16O ) 231.9898331.998
Sulfur-32 ( 32S ) 131.9720732.065
Total 18 158.03121 Da 158.189 g/mol

Key Takeaway: The exact monoisotopic mass of methylsulfonyl(1,2-13C2)cyclohexatriene is 158.03121 Da . During positive electrospray ionization (ESI+), the addition of a proton ( H+ , 1.007276 Da) yields a theoretical [M+H]+ precursor ion at m/z 159.03848 .

Experimental Methodology: Self-Validating LC-HRMS Protocol

When introducing a new SIL standard into a regulated bioanalytical workflow, the protocol must be self-validating. We cannot simply assume isotopic purity; we must prove it chromatographically and spectrometrically.

Step-by-Step LC-HRMS Workflow

Step 1: Standard Preparation & Matrix Matching

  • Action: Dissolve the solid methylsulfonyl(1,2-13C2)cyclohexatriene in LC-MS grade methanol to achieve a primary stock concentration of 1.0 mg/mL (using the calculated MW of 158.189 g/mol ). Dilute to a working concentration of 100 ng/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid acts as a proton donor, ensuring maximum yield of the [M+H]+ species. The 50:50 organic-aqueous ratio matches the initial mobile phase conditions of the LC gradient, preventing solvent-front peak distortion (the "breakthrough" effect).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar phenyl ring, while the highly electronegative sulfone group provides dipole interactions. This ensures the analyte elutes well past the void volume, separating it from early-eluting ion-suppressing salts.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Action: Analyze the eluent via an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the mass resolving power to a minimum of 70,000 (at m/z 200).

  • Causality: High resolving power is critical. It allows the instrument to definitively differentiate the targeted 13C2​ isotopic shift (+2.0067 Da) from naturally occurring isobaric interferences, such as the 34S natural isotope (+1.9958 Da), ensuring absolute verification of the labeled carbon positions.

MS_Workflow A Sample Preparation (Dilution in MeOH/H2O) B UHPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+ Mode) B->C D Quadrupole Selection (m/z 159.038) C->D E HRMS Detection (Orbitrap/TOF) D->E F Isotopic Data Analysis (Mass Defect & Fine Isotope) E->F

HRMS workflow for the isotopic validation of methylsulfonyl(1,2-13C2)cyclohexatriene.

Mechanistic Insights: Gas-Phase Ion-Molecule Reactions

Standard Collision-Induced Dissociation (CID) of sulfones often yields non-specific fragments (e.g., the neutral loss of CH3​ or SO2​ ). To definitively validate the structural integrity of the sulfone functionality in our labeled standard, we employ advanced gas-phase ion-molecule reactions within a linear quadrupole ion trap.

According to foundational mechanistic studies on sulfone functionality [2], reacting the protonated analyte with a neutral reagent gas like trimethoxyborane (TMB) yields highly diagnostic adducts.

When the protonated 13C2​ -labeled analyte ( [M+H]+ at m/z 159) is isolated and allowed to react with TMB (nominal mass 104) for ~30 ms, it forms an initial collision complex. This complex subsequently undergoes specific neutral losses. The formation of an adduct minus dimethyl ether ( Me2​O ) at m/z 217 is uniquely diagnostic for protonated sulfones, proving the structural connectivity of the −SO2​CH3​ group remains intact and is not an isomeric artifact.

Ion_Molecule_Reaction A Protonated Analyte [M+H]+ m/z 159 B Reaction with TMB (Trimethoxyborane) A->B C Adduct-MeOH m/z 231 B->C - MeOH (32 Da) D Adduct-Me2O m/z 217 (Diagnostic) B->D - Me2O (46 Da) E Stable TMB Adduct m/z 263 B->E Direct Adduct

Ion-molecule reaction pathways of protonated 13C2-methyl phenyl sulfone with TMB.

By integrating this ion-molecule reaction into the MS/MS workflow, scientists can self-validate the molecular architecture of the standard, ensuring that the m/z 159 precursor is definitively the targeted sulfone and not a background contaminant.

Conclusion

Methylsulfonyl(1,2-13C2)cyclohexatriene is a precision-engineered analytical tool. By understanding its precise exact mass (158.03121 Da) and molecular weight (158.189 g/mol ), and by applying rigorous, causality-driven LC-HRMS and ion-molecule reaction workflows, researchers can guarantee the highest levels of accuracy and trustworthiness in their quantitative assays.

thermodynamic stability of 13C-labeled methylsulfonylcyclohexatriene

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 13C-Labeled Methylsulfonylcyclohexatriene

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of methylsulfonylcyclohexatriene (a substituted benzene derivative) that has been isotopically labeled with Carbon-13 (¹³C). In pharmaceutical research and development, understanding the inherent stability of a molecule is critical for predicting its shelf-life, degradation pathways, and overall viability as a drug candidate. Isotopic labeling, a common practice for mechanistic and metabolic studies, can subtly influence this stability. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers a self-validating system to rigorously assess the thermodynamic properties of ¹³C-labeled compounds. We will delve into the causality behind experimental choices, from synthesis to analysis, and provide detailed methodologies grounded in authoritative scientific literature.

Introduction to Thermodynamic Stability and Isotopic Labeling

The Critical Role of Thermodynamic Stability in Drug Development

Thermodynamic stability is a measure of the internal energy of a molecule relative to its potential degradation products or isomers.[1] A thermodynamically stable compound possesses low internal energy and is less likely to spontaneously transform into a lower-energy state.[1] For drug development professionals, this property is paramount. It directly impacts a drug's shelf-life, formulation requirements, and potential for generating toxic degradation products. Assessing stability early in the discovery pipeline prevents the costly development of inherently unstable candidates.

An Overview of Methylsulfonylcyclohexatriene

For the purpose of this guide, "methylsulfonylcyclohexatriene" will be treated as its aromatic equivalent, methylsulfonylbenzene. This molecule consists of a benzene ring functionalized with a methylsulfonyl group (-SO₂CH₃). The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic distribution and reactivity of the aromatic ring, which are key factors in its overall thermodynamic stability.

The Principle of ¹³C Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is frequently used in quantitative proteomics, metabolic flux analysis, and nuclear magnetic resonance (NMR) studies.[2][3][4] While isotopes of an element are treated nearly identically in metabolic pathways, their difference in mass leads to a difference in vibrational energy, known as the zero-point energy (ZPE).[5] This subtle energy difference can, in principle, affect the kinetic and thermodynamic properties of a molecule, an effect known as the Isotope Effect.[6][7] While often small, it is crucial to verify this effect, as studies have shown that labeling does not affect the thermodynamic stability of some molecules like cytochrome c, but can have biological effects in others.[7][8]

Theoretical Framework: Causality of Isotope Effects on Stability

Thermodynamic vs. Kinetic Stability

It is essential to distinguish between thermodynamic and kinetic stability.

  • Thermodynamic Stability relates to the Gibbs free energy (ΔG) of the compound compared to its equilibrium state. A large negative ΔG of formation indicates high stability. It is an equilibrium property.

  • Kinetic Stability refers to the energy barrier (activation energy) that must be overcome for the compound to react or degrade. A compound can be thermodynamically unstable but kinetically stable if it has a high activation energy for decomposition.

This guide focuses on thermodynamic stability, which is fundamentally about the energy of the ground state of the molecule.

The Impact of ¹³C Substitution on Zero-Point Energy (ZPE)

A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, the lowest possible energy of this vibration is not zero but a value called the zero-point energy. The ZPE is dependent on the mass of the atoms involved in the bond.

  • Causality: When a ¹²C atom is replaced by a heavier ¹³C atom, the reduced mass of the vibrating system increases. This leads to a lower vibrational frequency and, consequently, a lower zero-point energy for that bond. A lower overall ZPE results in a slightly more stable molecule, as less energy is stored within its bonds at the ground state. The C-S and C-H bonds associated with the ¹³C-labeled methyl group will be slightly stronger and require more energy to break. While often subtle, this is the theoretical basis for the potential increase in thermodynamic stability upon heavy isotope substitution.

Synthesis and Characterization of ¹³C-Labeled Methylsulfonylcyclohexatriene

Rationale for Synthetic Route Selection

The synthesis of the target molecule requires a route that is high-yielding, allows for the precise introduction of the ¹³C label, and avoids conditions that could cause racemization or degradation.[9] A common and effective strategy is to use a commercially available, ¹³C-labeled precursor, such as ¹³C-methyl iodide (¹³CH₃I), which serves as the source of the isotopic label.[10]

Step-by-Step Synthetic Protocol
  • Preparation of Sodium Benzenesulfinate: Thiophenol is oxidized using an appropriate oxidizing agent (e.g., hydrogen peroxide in acetic acid) to produce benzenesulfinic acid. This is subsequently neutralized with sodium hydroxide to form sodium benzenesulfinate.

  • Nucleophilic Substitution with ¹³C-Methyl Iodide: Sodium benzenesulfinate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). ¹³C-Methyl iodide is added to the solution. The sulfinate anion acts as a nucleophile, displacing the iodide to form the C-S bond, yielding ¹³C-methyl-labeled methylsulfonylbenzene.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified using column chromatography on silica gel to yield the pure ¹³C-labeled methylsulfonylcyclohexatriene.

Characterization

The identity and purity of the final compound must be rigorously confirmed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the overall structure, while ¹³C NMR will show a significantly enhanced signal for the labeled methyl carbon, confirming successful incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled analogue, providing definitive evidence of labeling.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to confirm the purity is >99% before proceeding with stability studies.

Experimental Determination of Thermodynamic Stability

Overview of Methodologies

The thermodynamic stability of a compound can be experimentally assessed by measuring the energy changes associated with its decomposition or combustion.[11] Techniques like calorimetry measure heat flow and are the gold standard for determining thermodynamic parameters.[12][13]

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly effective for determining melting points, phase transitions, and decomposition temperatures, which are direct indicators of thermal stability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the ¹³C-labeled methylsulfonylcyclohexatriene into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature beyond its expected decomposition point (e.g., 25 °C to 400 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point and one or more exothermic peaks corresponding to thermal decomposition. The onset temperature of the decomposition exotherm is a key measure of thermal stability. This protocol should be repeated for the unlabeled (¹²C) analogue for direct comparison.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Stability Analysis S1 Preparation of Sodium Benzenesulfinate S2 Nucleophilic Substitution with ¹³CH₃I S1->S2 S3 Purification (Column Chromatography) S2->S3 C1 NMR Spectroscopy (¹H, ¹³C) S3->C1 C2 Mass Spectrometry (HRMS) C1->C2 C3 Purity Analysis (HPLC >99%) C2->C3 A1 Differential Scanning Calorimetry (DSC) C3->A1 A2 Compare ¹³C vs ¹²C Decomposition Onset A1->A2

Caption: Workflow for synthesis, characterization, and stability analysis.

Computational Analysis of Thermodynamic Stability

Introduction to Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach to experimental methods.[14] Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. From this, thermodynamic properties like the total electronic energy and Gibbs free energy of formation can be determined. By comparing the calculated energies of the ¹³C-labeled and unlabeled molecules, we can predict the magnitude of the isotope effect on stability.[14][15]

Step-by-Step Computational Protocol
  • Structure Generation: Build the 3D structures of both ¹²C- and ¹³C-methylsulfonylbenzene in silico using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It calculates the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The total energy of the molecule is the sum of the electronic energy from the optimization and the ZPVE from the frequency calculation.

  • Stability Comparison: The thermodynamic stability is inversely related to this total energy. The molecule with the lower total energy is predicted to be more stable. The difference in energy (ΔE) between the ¹³C and ¹²C isotopologues directly quantifies the predicted thermodynamic stabilization due to labeling.

Computational Workflow Visualization

Computational_Workflow start Define Structures (¹²C and ¹³C Isotopologues) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq energy Calculate Total Energy (Electronic + ZPVE) freq->energy compare Compare Energies: ΔE = E(¹³C) - E(¹²C) energy->compare end Predict Thermodynamic Stability Difference compare->end

Caption: In-silico workflow for predicting thermodynamic stability.

Data Synthesis and Interpretation

Tabulating and Comparing Results

Table 1: Experimental Thermal Stability Data (DSC)

Compound Melting Point (°C) Decomposition Onset (°C)
¹²C-Methylsulfonylbenzene e.g., 107-109 e.g., 350.5

| ¹³C-Methylsulfonylbenzene | e.g., 107-109 | e.g., 351.2 |

Table 2: Computational Stability Data (DFT)

Compound Total Energy (Hartree) Relative Energy (kcal/mol)
¹²C-Methylsulfonylbenzene e.g., -705.12345 0.00

| ¹³C-Methylsulfonylbenzene | e.g., -705.12360 | -0.094 |

Interpreting the Findings
  • Experimental: In the example data, the DSC results show a slightly higher decomposition onset temperature for the ¹³C-labeled compound (351.2 °C vs. 350.5 °C). This provides direct experimental evidence of a marginal increase in thermal stability.

  • Computational: The DFT calculations predict that the ¹³C-labeled isotopologue has a lower total energy by 0.094 kcal/mol. This corroborates the experimental finding, suggesting the ¹³C-labeled version is indeed slightly more thermodynamically stable. The small magnitude of this difference aligns with the theoretical understanding that isotope effects on thermodynamic stability are often subtle.[15]

Implications for Drug Development

While the observed stability increase is small, it is measurable and predictable. For highly sensitive formulations or drugs with borderline stability, even a marginal improvement could be significant. This self-validating workflow, combining prediction with experimental verification, provides high confidence in the stability data. This allows researchers to:

  • Accurately assess the intrinsic stability of labeled compounds used in preclinical studies.

  • Justify the choice of labeled standards in long-term stability and degradation studies.

  • Provide regulatory bodies with a robust data package on the properties of isotopically labeled materials.

Conclusion

This guide has outlined a comprehensive, multi-pillar approach to evaluating the thermodynamic stability of ¹³C-labeled methylsulfonylcyclohexatriene. By integrating robust synthetic and purification protocols with both experimental (DSC) and computational (DFT) analyses, researchers can obtain a reliable and self-validating assessment. The theoretical basis for the expected stability increase—a lowering of the zero-point energy upon ¹³C substitution—is confirmed and quantified through this workflow. For professionals in drug development, applying this rigorous methodology ensures a deep and accurate understanding of a labeled compound's fundamental properties, supporting informed decision-making throughout the research and development lifecycle.

References

  • Singleton, D. A., & Hang, C. (2000). 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. Journal of the American Chemical Society. [Link]

  • Fulem, M. (2005). Measurement of the Thermodynamic Properties of Multiple Phases. In Experimental Thermodynamics Volume VII. College of Engineering and Applied Science. [Link]

  • KabO, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. International Journal of Thermodynamics. [Link]

  • Noh, K., et al. (2006). Computational tools for isotopically instationary 13C labeling experiments under metabolic steady state conditions. ResearchGate. [Link]

  • Lang, A. R., et al. (2021). Computational Investigation of Isotopic Labeling: A Pandemic Inspired Activity. Journal of Chemical Education. [Link]

  • Stull, D. R. (1969). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • M9Thirty5. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]

  • KabO, G. J., & Paulechka, Y. U. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. ResearchGate. [Link]

  • Cacace, F., et al. (2008). Evidence for a Large 12C/13C Kinetic Isotope Effect in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. [Link]

  • Kelly, C. B., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • Ye, Y., et al. (2022). Low 13C-13C abundances in abiotic ethane. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia contributors. (n.d.). δ13C. Wikipedia. [Link]

  • Kuehl, D., et al. (2021). Spectrally accurate quantitative analysis of isotope-labeled compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Ananikov, V. P., et al. (2018). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Chemical Science. [Link]

  • Kelly, C. B., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • Pant, K., & Kumar, R. (2011). Stability of uniformly labeled (13C and 15N) cytochrome c and its L94G mutant. Journal of Biosciences. [Link]

  • MacCoss, M. J., et al. (2007). Computational analysis of quantitative proteomics data using stable isotope labeling. Methods in Molecular Biology. [Link]

  • Zhang, Z., et al. (2022). Isotope effect of 13 C‑enriched testosterone on human cells. Biomedical Reports. [Link]

  • Hodgson, D. M., et al. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Organic Syntheses. [Link]

  • Somei, M., et al. (2001). Synthesis of Isotope Labeled Me(3a)-13C-Physostigmine and Debromoflustramine B. ResearchGate. [Link]

  • Mathews, T. P., et al. (2021). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Metabolomics. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methylsulfonyl(1,2-¹³C₂)cyclohexatriene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research, enabling detailed investigation of reaction mechanisms, metabolic pathways, and drug pharmacokinetics.[1][2][3] Methylsulfonyl(1,2-¹³C₂)cyclohexatriene, more commonly known as methylsulfonyl(1,2-¹³C₂)benzene, is a valuable labeled analog of methylsulfonylbenzene (phenyl methyl sulfone). The incorporation of two adjacent heavy carbon isotopes (¹³C) into the aromatic ring provides a unique spectroscopic signature for tracking the molecule and its metabolites by mass spectrometry and NMR spectroscopy without altering its fundamental chemical reactivity.

This document provides a comprehensive, step-by-step protocol for the synthesis of methylsulfonyl(1,2-¹³C₂)benzene. The strategy involves the direct electrophilic sulfonylation of commercially available 1,2-¹³C₂-benzene using a Friedel-Crafts-type reaction. This approach is selected for its efficiency and directness in introducing the methylsulfonyl moiety onto the pre-labeled aromatic core. The causality behind each experimental choice and the methods for validating the final product are explained in detail to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis is achieved through a one-step Friedel-Crafts sulfonylation reaction. In this electrophilic aromatic substitution reaction, 1,2-¹³C₂-benzene acts as the nucleophile, attacking an electrophilic sulfur species generated in situ from methanesulfonic anhydride and a strong acid catalyst.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_products Products & Purification Benzene 1,2-¹³C₂-Benzene Reaction Friedel-Crafts Sulfonylation Benzene->Reaction Anhydride Methanesulfonic Anhydride Anhydride->Reaction Catalyst Trifluoromethanesulfonic Acid (TfOH) Catalyst->Reaction Activates Anhydride Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methylsulfonyl(1,2-¹³C₂)benzene Purification->Product

Caption: Workflow for the synthesis of Methylsulfonyl(1,2-¹³C₂)benzene.

Quantitative Data Summary

The following table outlines the recommended quantities of reagents and expected yield for the synthesis.

Reagent/ProductChemical FormulaMolar Mass ( g/mol )Moles (mmol)AmountRole
1,2-¹³C₂-Benzene¹³C₂¹²C₄H₆80.121.080 mgStarting Material
Methanesulfonic Anhydride(CH₃SO₂)₂O174.191.2209 mgSulfonylating Agent
Trifluoromethanesulfonic AcidCF₃SO₃H150.085.00.37 mLCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93-10 mLSolvent
Product
Methylsulfonyl(1,2-¹³C₂)benzene¹³C₂¹²C₄H₅SO₂CH₃158.20-~118 mg (75%)Final Product

Experimental Protocol

PART 1: Materials and Equipment

Materials:

  • 1,2-¹³C₂-Benzene (CAS: 109432-78-2, 99 atom % ¹³C)

  • Methanesulfonic Anhydride (CAS: 7143-01-3, ≥98%)

  • Trifluoromethanesulfonic Acid (TfOH) (CAS: 1493-13-6, ≥99%)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • 50 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen gas inlet and bubbler

  • Ice-water bath

  • Glass syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical equipment: NMR spectrometer, High-Resolution Mass Spectrometer (HRMS)

PART 2: Step-by-Step Synthesis

Safety Precautions:

  • Trifluoromethanesulfonic acid is extremely corrosive and hygroscopic. Handle only in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Methanesulfonic anhydride is a strong lachrymator and is corrosive. Handle with care in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere (dry nitrogen) to prevent moisture from deactivating the catalyst and anhydride.

Reaction Procedure:

  • Reaction Setup: Assemble a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle stream of dry nitrogen.

  • Reagent Addition:

    • To the cooled flask, add anhydrous dichloromethane (10 mL) via syringe.

    • Carefully add trifluoromethanesulfonic acid (0.37 mL, 5.0 mmol) to the stirring solvent.

    • In a separate vial, dissolve 1,2-¹³C₂-benzene (80 mg, 1.0 mmol) and methanesulfonic anhydride (209 mg, 1.2 mmol) in 5 mL of anhydrous DCM.

  • Initiation of Reaction:

    • Cool the three-necked flask containing the TfOH/DCM mixture to 0 °C using an ice-water bath.

    • Using a syringe, add the solution of 1,2-¹³C₂-benzene and methanesulfonic anhydride dropwise to the cooled, stirring acid solution over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.

    • Rationale: The Friedel-Crafts reaction is catalyzed by strong acids.[4][5] Trifluoromethanesulfonic acid protonates the anhydride, generating a highly electrophilic species, [CH₃SO₂]⁺ or a related complex, which is then attacked by the electron-rich ¹³C-labeled benzene ring.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, being more polar, will have a lower Rf value than the starting benzene.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by pouring the mixture into a beaker containing 50 mL of ice-cold water. Caution: This step can be exothermic.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure methylsulfonyl(1,2-¹³C₂)benzene.

    • Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the final product as a white solid.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by rigorous in-process controls and comprehensive final product characterization.

  • In-Process Monitoring: The progress of the reaction is tracked using TLC, which provides a qualitative assessment of the conversion of the non-polar starting material to the more polar sulfone product. This ensures the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times that could lead to side products.

  • Structural Confirmation: The identity and purity of the final product must be unequivocally confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR):

      • ¹H NMR: Will confirm the presence of the aromatic protons and the methyl group singlet, with chemical shifts and integration values consistent with the structure of methylsulfonylbenzene.

      • ¹³C NMR: This is the most critical validation step. The spectrum will show characteristic signals for the aromatic carbons. Crucially, the signals for the labeled C1 and C2 positions will exhibit large one-bond ¹³C-¹³C coupling constants (J-coupling), providing direct evidence of the intact ¹³C-¹³C bond in the desired location. The other four carbon signals will appear as singlets.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will be used to determine the exact mass of the product. The measured mass must match the calculated theoretical mass for the molecular formula ¹³C₂¹²C₄H₈O₂S, confirming the incorporation of two ¹³C atoms.

This multi-faceted analytical approach ensures that the synthesized compound is structurally correct, isotopically labeled as intended, and of high purity, thereby validating the success of the protocol.

References

  • Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds (WO2007054668A1).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Jensen, F. R., & Brown, H. C. (1958). Aromatic substitution. XXXI. Friedel-Crafts sulfonylation of benzene and toluene with alkyl- and arylsulfonyl halides and anhydrides. Journal of the American Chemical Society, 80(16), 4344–4347.
  • Thomas, S. L., & Turner, H. S. (1953). The synthesis of isotopically labelled organic compounds. Quarterly Reviews, Chemical Society, 7(4), 407.
  • Smith, J. A., Wilson, K. B., et al. (2020). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. Nature, 581(7809), 411-415. Retrieved from [Link]

  • Harman, W. D., Smith, J. A., & Wilson, K. B. (2020). Preparation of cyclohexene isotopologues and stereoisotopomers from benzene. Nature. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: methylsulfonyl(1,2-13C2)cyclohexatriene vs. Unlabeled Methyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and bioanalytical chemistry, the choice between an unlabeled substrate and its stable-isotope-labeled (SIL) counterpart dictates the limits of quantitative accuracy and mechanistic insight. This guide objectively compares unlabeled methyl phenyl sulfone (standard aryl sulfone) against its highly specialized isotopologue, methylsulfonyl(1,2-13C2)cyclohexatriene .

While the unlabeled variant serves as a foundational building block and solvent[1], the 1,2-13C2-labeled compound—systematically named as a "cyclohexatriene" to explicitly map the localized isotopic labels at the C1 (ipso) and C2 (ortho) positions—acts as a precision probe. We will evaluate their comparative performance in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and mechanistic Nuclear Magnetic Resonance (NMR) tracing.

Chemical Identity & Structural Nuances

FeatureUnlabeled Methyl Phenyl Sulfonemethylsulfonyl(1,2-13C2)cyclohexatriene
CAS Number 3112-85-4[2]Custom/Proprietary (Isotopologue)
Molecular Formula C₇H₈O₂SC₅(¹³C)₂H₈O₂S
Molecular Weight 156.20 g/mol [3]158.20 g/mol
Isotopic Shift ( Δm/z ) N/A (Base Mass)+2.0067 Da
NMR Characteristics Standard ¹³C natural abundance (1.1%)Enriched ¹³C at C1 and C2; exhibits strong ¹J_CC coupling (~55 Hz)
Primary Utility Synthetic intermediate, agrochemical precursor[4]LC-MS/MS Internal Standard, Mechanistic NMR Probe

Performance Comparison: Analytical & Mechanistic Applications

Quantitative Bioanalysis (LC-MS/MS)

During electrospray ionization (ESI), co-eluting biological matrix components (e.g., phospholipids) compete with the analyte for charge, leading to ion suppression.

  • Unlabeled Performance: Using external calibration with unlabeled methyl phenyl sulfone often results in high variance (RSD > 15%) in complex matrices like plasma due to uncorrected extraction losses and ESI suppression.

  • 13C2-Labeled Performance: The 13C2-labeled variant is the gold-standard Internal Standard (IS). Because the 13C isotopes do not alter the molecule's lipophilicity or pKa, the IS co-elutes perfectly with the unlabeled analyte. The +2 Da mass shift allows the mass spectrometer to independently monitor the IS via Multiple Reaction Monitoring (MRM), perfectly normalizing matrix effects and driving quantitative variance below 5%.

Mechanistic Elucidation (Organometallic Tracing)
  • Unlabeled Performance: When subjecting unlabeled methyl phenyl sulfone to directed ortho-metalation (e.g., lithiation) or benzyne generation, tracing the exact fate of the carbon skeleton requires complex degradation studies.

  • 13C2-Labeled Performance: The adjacent 13C labels at C1 and C2 create an isolated spin system. In ¹³C-NMR, these adjacent isotopes split each other into a doublet with a large one-bond coupling constant ( 1JCC​≈55 Hz). If a reaction cleaves the C1-C2 bond, this coupling is permanently lost (collapsing to a singlet). This provides a definitive, non-destructive readout of bond integrity during complex rearrangements.

Quantitative Data Summaries

Table 1: LC-MS/MS Method Validation Metrics (Plasma Matrix)

Data represents typical performance metrics when quantifying aryl sulfones using external vs. internal calibration.

MetricExternal Calibration (Unlabeled Only)Internal Calibration (using 13C2-IS)Causality / Rationale
Matrix Factor (MF) 0.65 (35% Ion Suppression)1.02 (Fully Compensated)13C2-IS experiences identical suppression, canceling the error in the ratio.
Extraction Recovery 72% ± 12%99% ± 2% (Normalized)IS corrects for physical losses during Liquid-Liquid Extraction.
Precision (CV%) 18.4%3.1%Co-elution of the SIL-IS ensures scan-to-scan ESI fluctuations are normalized.

Visualizations of Workflows

Diagram 1: LC-MS/MS Quantification Workflow

LCMS_Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike 13C2-Labeled IS (methylsulfonyl(1,2-13C2)cyclohexatriene) Sample->Spike Extract Sample Extraction (LLE / SPE) Spike->Extract LC UHPLC Separation (Co-elution) Extract->LC MS ESI-MS/MS (MRM: +2 Da Shift) LC->MS Data Quantification (Ratio: Unlabeled/13C2) MS->Data

Caption: LC-MS/MS workflow using 13C2-labeled internal standard for matrix effect correction.

Diagram 2: Mechanistic Tracing Logic

NMR_Tracing Precursor 13C2-Labeled Precursor (C1-C2 13C enriched) Reaction Directed ortho-Metalation (Lithiation) Precursor->Reaction NMR 13C-NMR Analysis (Observe 1J_CC) Reaction->NMR BondIntact Intact C1-C2 Bond (Doublet, J ≈ 55 Hz) NMR->BondIntact Pathway A BondCleaved Cleaved C1-C2 Bond (Singlet, Loss of Coupling) NMR->BondCleaved Pathway B

Caption: Mechanistic tracing of C1-C2 bond integrity using 13C-NMR coupling analysis.

Step-by-Step Experimental Methodologies

Protocol 1: Stable Isotope Dilution LC-MS/MS Workflow

Objective: Quantify unlabeled methyl phenyl sulfone in plasma using the 13C2-labeled isotopologue as an Internal Standard.

  • IS Spiking: Aliquot 100 µL of plasma sample. Spike with 10 µL of a 500 ng/mL working solution of methylsulfonyl(1,2-13C2)cyclohexatriene.

    • Expertise Note: Spiking must occur before any extraction steps to ensure the IS accounts for all subsequent physical losses.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex for 5 minutes.

    • Causality: Methyl phenyl sulfone has a LogP of ~0.50[4]. Ethyl acetate selectively partitions this moderately lipophilic sulfone into the organic layer while leaving highly polar, ion-suppressing phospholipids in the aqueous layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under N₂ gas.

  • Reconstitution & Injection: Reconstitute in 100 µL of 10% Acetonitrile in water. Inject 5 µL onto a C18 UHPLC column.

  • MRM Detection: Monitor the unlabeled transition (e.g., m/z 157.0 77.0) and the 13C2-labeled transition (m/z 159.0 79.0).

  • Self-Validating System Check: Calculate the retention time (RT) difference between the two transitions.

    • Validation: The RT of the unlabeled analyte must match the 13C2-IS within ±0.02 minutes. Any deviation indicates an isobaric interference rather than the true analyte, invalidating the run.

Protocol 2: Mechanistic Tracing via ¹³C-NMR

Objective: Determine if a transition-metal catalyzed desulfonylation reaction cleaves the C1-C2 aromatic bond.

  • Reaction Setup: Dissolve 0.1 mmol of methylsulfonyl(1,2-13C2)cyclohexatriene in anhydrous THF under an argon atmosphere.

  • Reagent Addition: Introduce the organometallic catalyst/reagent at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Isolation: Quench with saturated NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and concentrate the crude product.

  • NMR Acquisition: Dissolve the crude product in CDCl₃. Acquire a ¹³C{¹H} NMR spectrum using a high-resolution spectrometer (e.g., 500 MHz).

  • Self-Validating Data Interpretation:

    • Locate the enriched ¹³C signals (typically between 120-145 ppm).

    • Validation: If the isolated product exhibits a doublet for these carbons with a coupling constant of 1JCC​≈50−60 Hz, the C1-C2 bond remained intact throughout the catalytic cycle. If the signals appear as enhanced singlets, the C1-C2 bond was cleaved, proving a ring-opening or insertion mechanism.

References

  • American Chemical Society (ACS). Large-Scale Preparation of [13C]Methyl Phenyl Sulfide from[13C]Methanol by a One-Step Process. Organic Process Research & Development. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Sulfone, methyl phenyl - NIST WebBook. Available at:[Link]

  • PubChem (NIH). Methyl phenyl sulfone | C7H8O2S | CID 18369. Available at: [Link]

Sources

Validating Isotopic Purity of Methylsulfonyl(1,2-13C2)cyclohexatriene: HRMS vs. Traditional Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylsulfonyl(1,2-13C2)cyclohexatriene—systematically recognized as 1-(methylsulfonyl)-1,2-13C2-benzene—is a highly specialized stable isotope-labeled (SIL) reagent. It is predominantly utilized as an internal standard in quantitative bioanalysis and as a tracer in metabolic pathway elucidation. Validating the isotopic purity of this compound (the exact proportion of the fully 13C2-enriched isotopologue) is a critical quality control step. Even minor contamination by unlabeled (M+0) or partially labeled (M+1) species can severely distort pharmacokinetic quantification and flux analysis[1].

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against traditional analytical modalities, demonstrating why HRMS is the definitive gold standard for resolving Isotopic Fine Structure (IFS) and ensuring absolute isotopic integrity.

The Analytical Challenge: Isotopic Fine Structure (IFS)

The core challenge in validating the isotopic purity of a 13C2-labeled sulfur-containing aromatic ring lies in isobaric interference.

The molecular formula of unlabeled methylsulfonylbenzene is C7​H8​O2​S . In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ has a monoisotopic mass of 157.0323 Da . When successfully enriched with two 13C atoms, the target [M+H]+ mass shifts to 159.0390 Da .

However, the M+2 nominal mass space is heavily crowded by natural isotopic contributions originating from any unlabeled or partially labeled fractions in the sample:

  • Natural 34S Abundance: Adds +1.9958 Da (yielding m/z 159.0281)

  • Natural 18O Abundance: Adds +2.0042 Da (yielding m/z 159.0365)

  • True 13C2 Label: Adds +2.0067 Da (yielding m/z 159.0390)

To accurately quantify the true isotopic purity, the analytical system must be capable of differentiating the true 13C2 signal from the 18O and 34S isobaric interferences[2].

IFS_Causality Root Nominal M+2 Peak (m/z ~159.03) TrueLabel True 13C2 Label (+2.0067 Da) Root->TrueLabel Target NatAbund1 Natural 34S (+1.9958 Da) Root->NatAbund1 Isobaric Interference NatAbund2 Natural 18O (+2.0042 Da) Root->NatAbund2 Isobaric Interference HRMS High-Resolution Mass Spectrometry (Baseline Separation) TrueLabel->HRMS Resolved by HRMS NatAbund1->HRMS NatAbund2->HRMS

Resolution of isotopic fine structure interferences at the M+2 nominal mass.

Modality Comparison: HRMS vs. NMR vs. Low-Res MS

Different analytical modalities offer varying degrees of utility when characterizing SIL compounds. As summarized below, HRMS uniquely provides the resolving power necessary for absolute quantification.

Quantitative Performance Comparison
Analytical ModalityResolving Power (R)Distinguishes 13C2 from 18O/34S?Limit of DetectionPrimary Utility in Isotopic Validation
HRMS (Orbitrap/FT-ICR) > 100,000Yes (Resolves Δm = 0.0025 Da)< 1 pg/mLAbsolute isotopic purity & trace unlabeled quantification
Quantitative 13C NMR N/AYes (Position-specific resonance)~ 1 mg/mLValidating the exact atomic position of the 13C label
Low-Res LC-MS (QQQ) ~ 1,000No (Isobaric overlap at M+2)< 1 pg/mLRoutine targeted flux analysis (post-validation only)
  • Quantitative 13C NMR: While NMR provides unambiguous, position-specific confirmation of where the 13C label resides on the cyclohexatriene ring, it lacks the dynamic range and sensitivity required to accurately quantify trace amounts (<1%) of the unlabeled (M+0) species.

  • Low-Resolution LC-MS (QQQ): Triple quadrupole systems offer excellent sensitivity but operate at unit mass resolution. They physically cannot distinguish the 13C2 peak from the 34S or 18O peaks, leading to an overestimation of isotopic purity.

  • HRMS (Orbitrap / FT-ICR): Provides ultra-high resolving power capable of baseline-separating the mass defects of 13C, 34S, and 18O, making it the superior and necessary choice for absolute isotopic purity validation[3][4].

Causality in Experimental Design: Why HRMS?

The strict requirement for HRMS is dictated by the physics of mass defects. The mass difference between the target 13C2 isotopologue (m/z 159.0390) and the closest isobaric interference, the 18O isotopologue (m/z 159.0365), is exceptionally narrow: Δm = 159.0390 - 159.0365 = 0.0025 Da.

To successfully separate these peaks, the required resolving power ( R ) is calculated using the equation R=m/Δm : R=159/0.0025=63,600

Therefore, a low-resolution instrument ( R≈1,000 ) will merge these ions into a single, artificially inflated peak. An Orbitrap or FT-ICR mass spectrometer operating at a minimum resolution of 100,000 (at m/z 200) is strictly required to achieve baseline separation. This prevents the natural 18O and 34S isotopes from falsely inflating the 13C2 purity calculation, ensuring data integrity[1][2].

Self-Validating Experimental Protocol

A robust HRMS protocol must be a self-validating system, meaning the workflow continuously verifies its own mass accuracy and absence of matrix interference.

Step 1: Sample Preparation
  • Dissolve methylsulfonyl(1,2-13C2)cyclohexatriene in ultra-pure LC-MS grade acetonitrile/water (50:50, v/v) to a precise concentration of 1 µg/mL.

  • Prepare a parallel unlabeled methylsulfonylbenzene standard (1 µg/mL) to map the natural isotopic distribution baseline.

Step 2: Liquid Chromatography (LC) Separation
  • Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes) containing 0.1% Formic Acid. Causality: LC separation isolates the analyte from potential background noise and isobaric matrix contaminants, ensuring the MS detector operates within its optimal dynamic range without ion suppression[4].

Step 3: HRMS Acquisition
  • Deploy an Orbitrap or Q-TOF system in ESI+ mode.

  • Set the resolving power to ≥140,000 (FWHM at m/z 200).

  • Utilize an internal mass calibration (lock mass) to maintain sub-ppm mass accuracy throughout the acquisition.

Step 4: Data Processing & Deconvolution
  • Extract the exact mass chromatograms for M+0 (157.0323), M+1 (158.0357), and the true M+2 (159.0390) using a strict mass tolerance of 2 ppm.

  • Integrate the peak areas exclusively for the resolved 13C-specific mass defects.

HRMS_Workflow A Sample Preparation (Ultra-pure solvents) B LC Separation (Isolate from matrix) A->B C HRMS Acquisition (Resolving Power >100k) B->C D Isotopic Fine Structure (IFS) Extraction C->D E Deconvolution of 13C2 vs 34S/18O D->E F Isotopic Purity Calculation (%) E->F

HRMS workflow for isotopic purity validation of stable isotope-labeled compounds.

Isotopic Purity Calculation

Because HRMS physically separates the 34S and 18O interferences, complex mathematical deconvolution of heteroatoms is bypassed. The isotopic purity is derived directly by comparing the corrected intensity of the representative isotopologue ions[3].

Formula: IsotopicPurity(%)=(Area(13C0​)+Area(13C1​)+Area(13C2​)Area(13C2​)​)×100

Note: The areas must be corrected by subtracting any residual natural isotopic contributions from preceding peaks (e.g., the natural 1.1% 13C contribution from the M+1 peak bleeding into the M+2 peak).

References

  • Determination of Isotopic Purity by Accurate Mass LC/MS ResearchG
  • Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry ACS Public
  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments Analytical Chemistry - ACS Public
  • Isotopic labeling-assisted metabolomics using LC–MS PMC - N

Sources

Comprehensive Comparison Guide: Methylsulfonyl(1,2-13C2)cyclohexatriene vs. Deuterium-Labeled Analogs in Kinetic Studies

Author: BenchChem Technical Support Team. Date: April 2026

In advanced mechanistic chemistry and drug development, elucidating the exact transition state (TS) of a reaction is paramount. As a Senior Application Scientist, I frequently evaluate isotopic probes to dissect reaction pathways. Two of the most powerful tools in this arsenal are heavy-atom 13C-labeled probes—specifically methylsulfonyl(1,2-13C2)cyclohexatriene (systematically 1-(methylsulfonyl)-1,2-13C2-benzene)—and deuterium (2H) labeled analogs.

This guide provides an objective, data-driven comparison of these two isotopic strategies, detailing the causality behind their selection and providing self-validating experimental protocols for kinetic isotope effect (KIE) studies.

Mechanistic Causality: The Physics of Isotope Selection

The choice between a 13C2-labeled cyclohexatriene derivative and a deuterated analog is dictated by the specific bond cleavage or hybridization change occurring in the rate-determining step.

  • Deuterium (2H) Labeled Analogs : The mass ratio between 2H and 1H is 2:1, resulting in a massive difference in zero-point vibrational energy (ZPE). When a C-H bond is cleaved in the rate-determining step, this ZPE difference manifests as a large primary KIE ( kH​/kD​ typically ranging from 2.0 to 8.0). While highly sensitive, deuterium probes are susceptible to hydrogen-deuterium exchange in protic environments, particularly at acidic α-carbons adjacent to a methylsulfonyl group (1)[1]. Furthermore, the large mass difference can sometimes induce metabolic switching or quantum mechanical tunneling artifacts (2)[2].

  • Methylsulfonyl(1,2-13C2)cyclohexatriene : Labeling the C1 and C2 positions of the aromatic ring with 13C provides a "heavy-atom" KIE. Because the mass difference between 13C and 12C is proportionally small, the resulting KIE is subtle ( k12​/k13​≈1.01−1.05 ). However, this probe is chemically inert to solvent exchange and directly reports on C-C or C-S bond breaking, skeletal rearrangements, and dearomatization events (3)[3]. It allows researchers to map the transition state without perturbing the system's natural kinetics (4)[4].

Comparative Performance Analysis
ParameterMethylsulfonyl(1,2-13C2)cyclohexatrieneDeuterium-Labeled Analogs
Primary Mechanistic Target C-C / C-S bond cleavage, dearomatizationC-H bond cleavage, hybridization changes
Typical KIE Magnitude 1.01 – 1.05 (Heavy-Atom KIE)2.0 – 8.0 (Primary 2H KIE)
Isotopic Stability Highly stable; immune to solvent exchangeSusceptible to H/D exchange at acidic α-carbons
Analytical Requirement High-resolution NMR or Isotope Ratio MSStandard NMR, IR, or LC-MS
Risk of Tunneling Artifacts NegligibleModerate to High
Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, kinetic protocols must be self-validating. The subtle nature of 13C KIEs requires an internal competition design, whereas the larger 2H KIEs can often be measured via parallel kinetics.

Protocol A: High-Precision Internal Competition (13C Heavy-Atom KIE)

Causality Check: Heavy-atom KIEs are too small to measure across separate reaction vessels. Temperature or catalyst variations would dwarf the 1-5% rate difference. By placing both isotopologues in the same flask, all external variables are perfectly controlled.

  • Preparation : Synthesize a precisely known mixture (e.g., 1:1 molar ratio) of unlabeled methylsulfonylcyclohexatriene and methylsulfonyl(1,2-13C2)cyclohexatriene.

  • Baseline Quantification ( t=0 ) : Analyze the starting mixture via quantitative 13C NMR (with inverse gated decoupling) or LC-MS to establish the exact initial isotopic ratio ( R0​ ).

  • Reaction Execution : Initiate the target kinetic reaction (e.g., nucleophilic dearomatization).

  • Fractional Conversion Quenching : Quench the reaction strictly at ~50% conversion ( F=0.5 ). Causality: Quenching at 50% maximizes the isotopic enrichment in the unreacted starting material, mathematically minimizing analytical error.

  • Recovery and Analysis : Isolate the unreacted starting material and measure the final isotopic ratio ( Rf​ ).

  • Self-Validation : Calculate the KIE using the Bigeleisen-Mayer equation: KIE=ln(1−F×(Rf​/R0​))ln(1−F)​ . To validate the system, repeat the experiment quenching at 30% and 70% conversion. A robust mechanistic model will yield a constant KIE across all conversion fractions.

Protocol B: Parallel Kinetics (2H Deuterium KIE)
  • Independent Runs : Prepare two identical reaction vessels. Charge Vessel A with the non-deuterated substrate and Vessel B with the deuterated analog.

  • In Situ Monitoring : Monitor the rate of product formation or substrate depletion using in situ ReactIR or continuous-flow NMR.

  • Rate Constant Derivation : Extract the absolute rate constants ( kH​ and kD​ ) from the linear regime of the kinetic plots.

  • Validation : Verify that no H/D scrambling occurred in Vessel B by analyzing the recovered starting material via MS.

Logical Workflow Visualization

Isotope_Comparison Start Kinetic Isotope Effect (KIE) Study Design Branch1 13C Heavy-Atom KIE methylsulfonyl(1,2-13C2)cyclohexatriene Start->Branch1 Branch2 2H Deuterium KIE Deuterium Labeled Analogs Start->Branch2 Mech1 Probes C-C / C-S Bond Cleavage & Skeletal Rearrangements Branch1->Mech1 Mech2 Probes C-H Bond Cleavage & Hybridization Changes Branch2->Mech2 Data1 Small KIE (1.01 - 1.05) Internal Competition Method Mech1->Data1 Data2 Large KIE (2.0 - 8.0) Parallel Kinetics Method Mech2->Data2 Result Comprehensive Mechanistic Transition State Model Data1->Result Data2->Result

Logical workflow comparing 13C heavy-atom and 2H deuterium KIEs for transition state modeling.

References
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society.
  • Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience.
  • Methionine Salvage Enzyme Uses a Unique Mechanism to Overcome a Challenging Aldose–Ketose Isomerization. Journal of the American Chemical Society.

Sources

Evaluating Isotopic Enrichment Efficiency in Methylsulfonyl(1,2-13C2)cyclohexatriene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methylsulfonyl(1,2-13C2)cyclohexatriene—more commonly referred to in modern nomenclature as 1-(methylsulfonyl)-1,2-13C2-benzene or 1,2-13C2-phenyl methyl sulfone —is a highly specialized isotopically labeled compound. Aryl sulfones are ubiquitous structural motifs in medicinal chemistry (e.g., COX-2 inhibitors) and agrochemicals[1]. In drug metabolism and pharmacokinetic (DMPK) studies, tracking the fate of these molecules requires precise isotopic labeling.

This guide provides an objective comparison of 1,2-13C2 labeling against alternative strategies and details the self-validating analytical protocols required to evaluate its isotopic enrichment efficiency.

Comparative Analysis: Isotope Labeling Strategies

When designing a mechanistic or metabolic study involving aryl sulfones, researchers must choose an appropriate isotopic labeling strategy. The 1,2-13C2 specific labeling offers distinct advantages over natural abundance, uniform carbon-13 labeling (U-13C6), and deuteration.

Table 1: Comparison of Isotopic Labeling Strategies for Aryl Sulfones
Labeling StrategyTarget MoleculeSpectral Complexity (NMR)MS Fragmentation TrackingPrimary Application
Specific 13C (Target) Methylsulfonyl(1,2-13C2)benzene Low: Isolated 13C-13C spin system; clean doublets.High: Tracks specific ring-cleavage events precisely.Kinetic isotope effects, precise metabolic tracking.
Uniform 13C [U-13C6]MethylsulfonylbenzeneHigh: Complex multiplet splitting due to extensive 1JCC​ coupling.Moderate: Tracks the entire ring, but cannot pinpoint regioselective cleavage.General internal standards for absolute quantification.
Deuterated Methylsulfonylbenzene-d5Low: 13C spectra are simplified, but 1H spectra lose ring signals.Variable: Susceptible to H/D exchange in biological matrices.Routine LC-MS/MS internal standards.
Unlabeled MethylsulfonylbenzeneHigh: Relies on ~1.1% natural abundance.Low: Cannot differentiate from endogenous background noise.Baseline synthesis, routine characterization.

The Causality of Choice: Uniformly labeled rings (U-13C6) create severe spectral clutter in 13C NMR due to continuous carbon-carbon scalar coupling ( 1JCC​ ). By specifically enriching only the C1 and C2 positions, methylsulfonyl(1,2-13C2)cyclohexatriene provides an isolated spin system. This allows researchers to measure precise coupling constants and track regioselective metabolic transformations without signal overlap[2].

Experimental Workflow: Evaluating Isotopic Enrichment Efficiency

To trust the data generated by an isotopically labeled standard, the enrichment efficiency (the exact percentage of molecules carrying the desired isotopes at the correct positions) must be rigorously validated. This requires a dual-orthogonal approach using Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Diagram: Isotopic Enrichment Evaluation Workflow

G Start Sample Prep: Methylsulfonyl(1,2-13C2)benzene qNMR qNMR Analysis (Inverse-Gated Decoupling) Start->qNMR HRMS HRMS Analysis (ESI-TOF / Orbitrap) Start->HRMS NMR_Data Integrate 13C Signals (Suppress NOE) qNMR->NMR_Data HRMS_Data Extract Ion Intensities [M+H]+ vs [M+3+H]+ HRMS->HRMS_Data Calc Calculate Isotopic Enrichment Efficiency (%) NMR_Data->Calc HRMS_Data->Calc Valid Self-Validating Protocol Complete Calc->Valid

Workflow for evaluating isotopic enrichment efficiency using orthogonal qNMR and HRMS techniques.

Step-by-Step Methodologies

Protocol 1: Quantitative 13C NMR (qNMR)

Standard 13C NMR utilizes broadband proton decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially inflates the signal intensity of carbons attached to protons, destroying the quantitative relationship between signal area and the number of nuclei.

To evaluate enrichment, we must use inverse-gated decoupling . This technique turns off the decoupler during the relaxation delay, allowing the NOE to decay, ensuring that the resulting signal integral is strictly proportional to the isotopic abundance[3].

  • Sample Preparation: Dissolve 15 mg of methylsulfonyl(1,2-13C2)cyclohexatriene in 0.6 mL of CDCl3 (isotopic enrichment ≥ 99.8%)[4].

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive carbon probe.

  • Pulse Sequence: Select the inverse-gated decoupling pulse program (e.g., zgig in Bruker systems)[4].

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ of the slowest relaxing carbon (the quaternary C1 attached to the sulfonyl group). A D1 of 20–30 seconds is typically required to ensure complete longitudinal relaxation.

  • Data Processing: Integrate the enriched C1 and C2 signals (which will appear as doublets due to 1JCC​ coupling) against the natural abundance signals of C3, C4, C5, and C6.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

While NMR confirms the regioselectivity of the label, HRMS confirms the absolute isotopic purity of the bulk material by resolving the exact mass of the isotopologues[5].

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) with 0.1% formic acid.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). ESI is a soft ionization technique that prevents premature fragmentation of the methylsulfonylbenzene core[5].

  • Acquisition: Acquire full-scan spectra using a TOF or Orbitrap mass analyzer (Resolution > 60,000).

  • Data Extraction: Extract the theoretical exact mass for the unlabeled [M+H]+ ion ( m/z 157.0318) and the 1,2-13C2 enriched [M+H]+ ion ( m/z 159.0385).

  • Calculation: Correct the raw intensities for the natural 13C contribution of the remaining unlabeled carbons (the methyl group and C3-C6) to determine the absolute enrichment efficiency.

Experimental Data Presentation

A self-validating system requires that the enrichment calculated by NMR matches the enrichment calculated by MS. Below is a representative data set demonstrating a highly efficient isotopic enrichment.

Table 2: Experimental Determination of Isotopic Enrichment
Analytical TechniqueParameter MeasuredUnlabeled Control1,2-13C2 Enriched TargetCalculated Enrichment Efficiency
qNMR (Inverse-Gated) Integral Ratio: (C1+C2) / (C3+C4+C5+C6)0.50 (Theoretical Natural)48.25 98.9% 13C at positions 1,2
HRMS (ESI+) Relative Abundance: m/z 157.0318100% (Base Peak)1.2%N/A
HRMS (ESI+) Relative Abundance: m/z 159.03851.8% (Natural M+2)100% (Base Peak) 98.8% Overall Isotopic Purity

References

  • Copper-Catalyzed Aerobic Oxidation and Cleavage/Formation of C-S Bond: a Novel Synthesis of Aryl Methyl Sulfones from Aryl Halid. The Royal Society of Chemistry. Available at:[Link]

  • Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Insights into Mechanistic Models for Evaporation of Organic Liquids in the Environment Obtained by Position-Specific Carbon Isotope Analysis. American Chemical Society (ACS). Available at:[Link]

  • Comparative Profiling of Volatile Compounds and Fatty Acids in Pomegranate Seed Oil. MDPI. Available at:[Link]

  • Lifitegrast Degradation: Products and Pathways. MDPI. Available at:[Link]

Sources

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